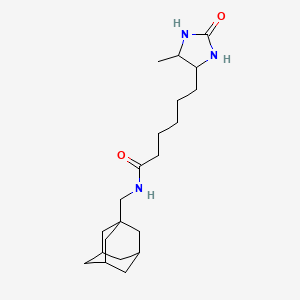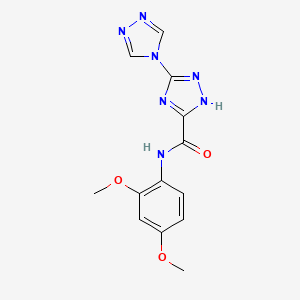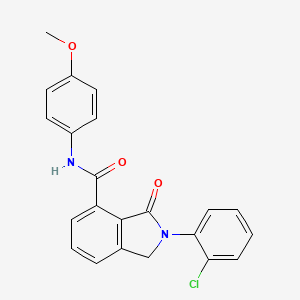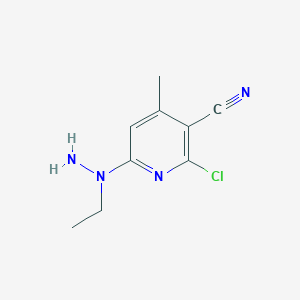![molecular formula C23H20N4O2S B15003245 1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)
1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of phenyl, triazole, and ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and phenyl isothiocyanate.
Attachment of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic substitution reactions.
Formation of the Ethanone Group: This step involves the reaction of the intermediate compounds with acetyl chloride under basic conditions.
Final Coupling Reaction: The final product is obtained by coupling the triazole derivative with 2-hydroxy-5-methylphenyl ethanone under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and phenyl groups can facilitate binding to these targets, while the ethanone group may be involved in covalent interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
- 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness: The unique combination of the triazole ring, phenyl groups, and ethanone moiety in 1-(2-HYDROXY-5-METHYLPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H20N4O2S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C23H20N4O2S/c1-16-12-13-20(28)19(14-16)21(29)15-30-23-26-25-22(24-17-8-4-2-5-9-17)27(23)18-10-6-3-7-11-18/h2-14,28H,15H2,1H3,(H,24,25) |
Clé InChI |
YCAWYULATSGHDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
![N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003202.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15003219.png)

![(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
![5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15003246.png)

![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003253.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003262.png)
